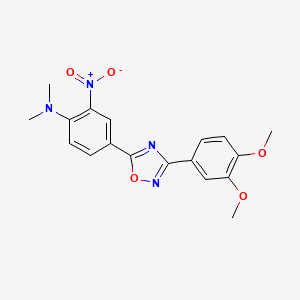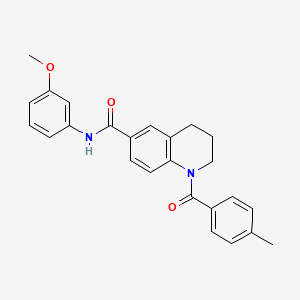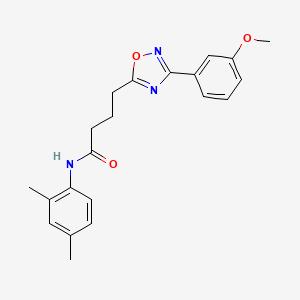![molecular formula C26H30N4O6 B7689739 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors. It is a potent inhibitor of JAK3 and has been shown to have therapeutic potential in various autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide involves the inhibition of JAK3. JAK3 is a tyrosine kinase that is involved in the signaling of cytokines such as interleukins and interferons. By inhibiting JAK3, CP-690,550 can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in autoimmune responses. CP-690,550 is selective for JAK3 and does not inhibit other JAK family members.
Biochemical and Physiological Effects:
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as IL-2, IL-4, IL-6, and IFN-γ. It can also reduce the activation of T cells and B cells, leading to a reduction in autoimmune responses. CP-690,550 has been shown to have a favorable safety profile with no significant adverse effects on hematological, hepatic, or renal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in autoimmune diseases. CP-690,550 has a favorable safety profile, making it suitable for in vivo studies. However, CP-690,550 has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide. One direction is the investigation of its potential applications in other autoimmune diseases such as multiple sclerosis and lupus. Another direction is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. The role of JAK3 in immune cell development and differentiation is another area of interest for future studies. Finally, the combination of CP-690,550 with other immunomodulatory agents may provide a more effective treatment for autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide involves the reaction of 2-chloro-4-aminophenol with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with cyclopropylamine and acetic anhydride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide has been extensively studied for its potential applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to selectively inhibit JAK3, which is involved in the signaling of cytokines such as interleukins and interferons. By inhibiting JAK3, CP-690,550 can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in autoimmune responses. CP-690,550 has also been studied for its potential applications in transplant rejection and hematological malignancies.
Propiedades
IUPAC Name |
ethyl 4-[[2-[(2E)-2-[[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-2-35-26(34)19-10-12-21(13-11-19)29-24(32)25(33)30-27-16-18-8-14-22(15-9-18)36-17-23(31)28-20-6-4-3-5-7-20/h8-16,20H,2-7,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXNURJRRFHFIZ-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

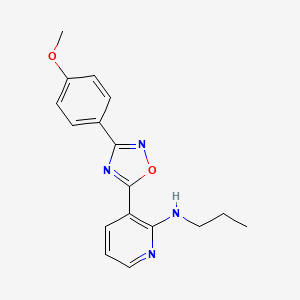
![4-(tert-butyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689663.png)
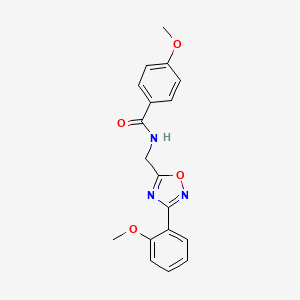
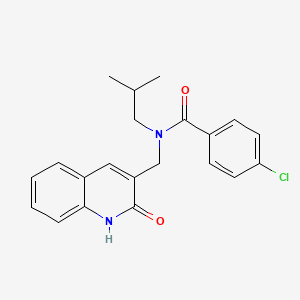
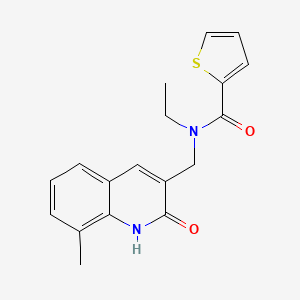
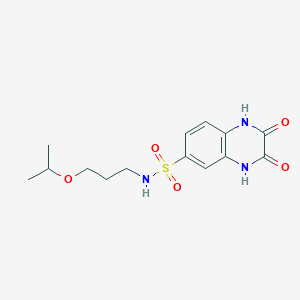
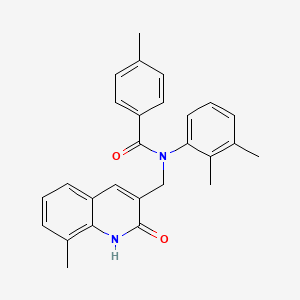
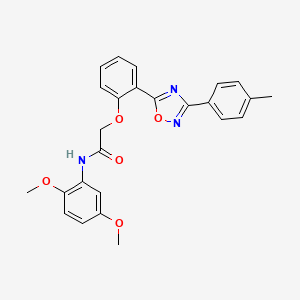
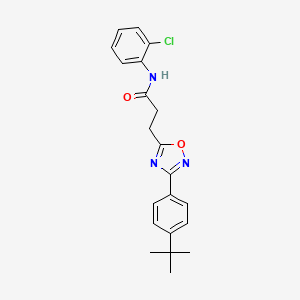
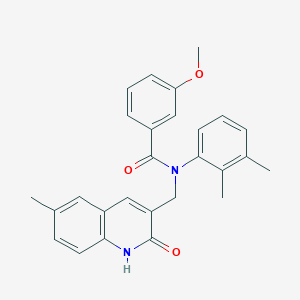
![1-(2,5-dichlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7689710.png)
